

# **Exploratory studies on Cotadutide for obesity treatment**

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth technical guide on the exploratory studies of **Cotadutide** for the treatment of obesity, designed for researchers, scientists, and drug development professionals.

#### Introduction

Cotadutide (MEDI0382) is a dual-agonist peptide in development that targets both the glucagon-like peptide-1 (GLP-1) and glucagon receptors.[1][2] It is engineered with balanced agonistic activity, designed to leverage the metabolic benefits of both pathways for conditions such as non-alcoholic steatohepatitis (NASH), type 2 diabetes (T2D), and obesity.[1][3][4] The dual-action mechanism aims to combine the glucose-lowering and appetite-suppressing effects of GLP-1 receptor activation with the potential energy expenditure and hepatic fat reduction benefits of glucagon receptor activation.[2][5] This document provides a technical overview of the exploratory studies investigating Cotadutide's efficacy and mechanism of action in treating obesity, particularly in individuals with comorbid T2D.

#### **Core Mechanism of Action**

**Cotadutide** functions by co-activating GLP-1 and glucagon receptors, leading to a multi-organ metabolic effect.[6]

• GLP-1 Receptor (GLP-1R) Agonism: Activation of GLP-1R in the brain suppresses appetite, which results in decreased food and energy intake.[5][6] In the pancreas, it enhances glucose-dependent insulin secretion.[5]



Glucagon Receptor (GCGR) Agonism: Activation of GCGR primarily in the liver enhances
hepatic insulin sensitivity, reduces liver fat accumulation (de novo lipogenesis), and promotes
glycogenolysis.[5][6][7] It also increases insulin-stimulated glucose uptake and metabolic
activity in brown adipose tissue.[6]

The combined action is designed to produce superior weight loss and glycemic control compared to single-agonist therapies.[5] The GLP-1R activity counteracts the potential hyperglycemic effects of GCGR activation, resulting in a net improvement in glucose metabolism.[3]



Click to download full resolution via product page

**Caption: Cotadutide**'s dual-receptor signaling pathway and effects.

## Clinical Efficacy in Overweight/Obese Populations

Exploratory clinical trials have evaluated **Cotadutide**'s impact on body weight and key metabolic parameters in adults with overweight or obesity and T2D.



### Data from Phase 2b, 54-Week Study

A randomized, double-blind, placebo-controlled Phase 2b study assessed three doses of **Cotadutide** against placebo and open-label Liraglutide 1.8 mg in adults with a BMI ≥25 kg/m <sup>2</sup> and T2D inadequately controlled with metformin.[8]

Table 1: Change in Body Weight at Week 54[9][10]

| Treatmen<br>t Group   | N   | Baseline<br>Mean<br>Weight<br>(kg) | LS Mean<br>%<br>Change<br>from<br>Baseline | Placebo-<br>Adjusted<br>Change | P-value<br>vs.<br>Placebo | P-value<br>vs.<br>Liraglutid<br>e 1.8 mg |
|-----------------------|-----|------------------------------------|--------------------------------------------|--------------------------------|---------------------------|------------------------------------------|
| Placebo               | 91  | 99.4                               | -1.69%                                     | -                              | -                         | -                                        |
| Cotadutide<br>100 μg  | 75  | 100.3                              | -3.33%                                     | -1.64%                         | <0.001                    | NS                                       |
| Cotadutide<br>200 μg  | 199 | 100.2                              | -3.93%                                     | -2.24%                         | <0.001                    | NS                                       |
| Cotadutide<br>300 μg  | 187 | 100.6                              | -5.02%                                     | -3.33%                         | <0.001                    | 0.009                                    |
| Liraglutide<br>1.8 mg | 104 | 101.4                              | -3.33%                                     | -1.64%                         | <0.001                    | -                                        |

LS Mean: Least-Squares Mean. Data from a 54-week randomized phase 2b study.[9]

Table 2: Achievement of Weight Loss Targets at Week 54[9]



| Treatment<br>Group   | % Achieving<br>≥5% Weight<br>Loss | P-value vs.<br>Placebo | % Achieving<br>≥10% Weight<br>Loss | P-value vs.<br>Placebo |
|----------------------|-----------------------------------|------------------------|------------------------------------|------------------------|
| Placebo              | 10%                               | -                      | 3%                                 | -                      |
| Cotadutide 100<br>μg | 40%                               | <0.001                 | 12%                                | 0.025                  |
| Cotadutide 200<br>μg | 30%                               | <0.001                 | 15%                                | 0.003                  |
| Cotadutide 300<br>μg | 47%                               | <0.001                 | 21%                                | <0.001                 |
| Liraglutide 1.8      | 31%                               | <0.001                 | 10%                                | 0.057                  |

Data from a 54-week randomized phase 2b study.[9]

### **Data from Phase 2a Energy Balance Study**

A Phase 2a study specifically investigated the mechanism of weight loss by measuring energy intake (EI) and energy expenditure (EE). Participants were overweight/obese adults with T2D treated for 42 days.[2][11]

Table 3: Effects on Weight, Energy Intake, and Energy Expenditure[2][11]

| Parameter                                    | Cotadutide (up to<br>300 μg) | Placebo      | P-value (between<br>groups) |
|----------------------------------------------|------------------------------|--------------|-----------------------------|
| % Weight Change                              | -4.0%                        | -1.4%        | 0.011                       |
| Change in Energy<br>Intake (EI)              | -41.3%                       | Not Reported | 0.011                       |
| Change in Total EE<br>(Indirect Calorimetry) | -6.5%                        | Not Reported | <0.001                      |



Data from a 42-day randomized phase 2a study. The results indicate weight loss is primarily driven by a significant reduction in energy intake.[2]

# **Experimental Protocols Phase 2b Efficacy and Safety Study (54 Weeks)**

- Study Design: A multicenter, randomized, double-blind (for **Cotadutide** and placebo), placebo-controlled, parallel-group study with an open-label active comparator (Liraglutide).[8]
- Participant Population: 834 adults with BMI ≥25 kg/m<sup>2</sup>, T2D with HbA1c between 7.0% and 10.5%, on a stable dose of metformin monotherapy.[8]
- Intervention: Participants were randomized to receive once-daily subcutaneous injections of
   Cotadutide (100 μg, 200 μg, or 300 μg), placebo, or open-label Liraglutide (1.8 mg).[8]
   Doses of Cotadutide were up-titrated over several weeks to the target maintenance dose to
   improve tolerability.
- Primary Endpoint: Change from baseline in HbA1c at Week 14.[9]
- Secondary and Exploratory Endpoints: Included absolute and percent change in body
  weight, proportion of participants achieving ≥5% and ≥10% weight loss, and changes in waist
  circumference, fasting plasma glucose, and lipid profiles at 26 and 54 weeks.[8][9]
- Statistical Analysis: Efficacy analyses were based on the per-protocol population, which
  included participants who did not discontinue the study drug and had no major protocol
  violations.[9]





Click to download full resolution via product page

Caption: High-level workflow for a Phase 2b Cotadutide study.



#### Phase 2a Energy Balance Study (42 Days)

- Study Design: A single-center, randomized, double-blind, placebo-controlled trial.[2][11]
- Participant Population: Overweight and obese adults (BMI 27-40 kg/m²) with T2D (HbA1c 6.5-8%).[11]
- Intervention: Following a 16-day single-blind placebo run-in period, participants were randomized (2:1) to 42 days of double-blind treatment with either once-daily subcutaneous **Cotadutide** (titrated up to 300 μg) or placebo.[2][11]
- Primary Outcome: Percentage change in body weight from the start of the treatment period to the end.[11]
- Secondary Outcomes:
  - Energy Intake (EI): Assessed via an ad libitum meal test where participants consumed as much as they wanted from a standardized lunch buffet. The total energy consumed was calculated.[11]
  - Energy Expenditure (EE): Assessed using indirect calorimetry to measure resting and total energy expenditure.[2][11]

### **Safety and Tolerability**

Across clinical studies, the most common adverse events (AEs) associated with **Cotadutide** are gastrointestinal in nature, including nausea and vomiting.[8][9] These events are consistent with the GLP-1 receptor agonist class, were generally mild to moderate, and tended to decrease over time.[8][9] In the 54-week study, discontinuation rates due to AEs were higher in the **Cotadutide** groups (13-21.5%) compared to placebo (4.5%) and Liraglutide (1.8%).[10]

#### Conclusion

Exploratory studies on **Cotadutide** demonstrate its potential as an effective treatment for obesity, particularly in patients with T2D. The dual agonism of GLP-1 and glucagon receptors leads to significant weight loss, primarily driven by a marked reduction in energy intake.[2] The 300 μg dose showed superior weight loss compared to both placebo and Liraglutide 1.8 mg over 54 weeks.[9] These findings, combined with benefits in glycemic control and hepatic



health, support the continued development of **Cotadutide** in larger, longer-term clinical trials to fully establish its therapeutic profile for obesity and related metabolic disorders.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and safety of cotadutide, a dual glucagon-like peptide-1 and glucagon receptor agonist, in a randomized phase 2a study of patients with type 2 diabetes and chronic kidney disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of cotadutide's dual GLP-1/glucagon receptor agonistic effects on glycaemic control using an in vivo human glucose regulation quantitative systems pharmacology model PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cotadutide promotes glycogenolysis in people with overweight or obesity diagnosed with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cotadutide promotes glycogenolysis in people with overweight or obesity diagnosed with type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Cotadutide on Metabolic and Hepatic Parameters in Adults With Overweight or Obesity and Type 2 Diabetes: A 54-Week Randomized Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Cotadutide Tames Metabolic Markers in Overweight/Obese With Diabetes [natap.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [Exploratory studies on Cotadutide for obesity treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819395#exploratory-studies-on-cotadutide-for-obesity-treatment]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com